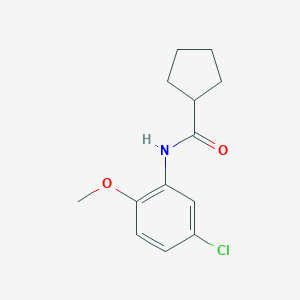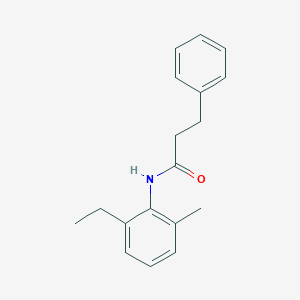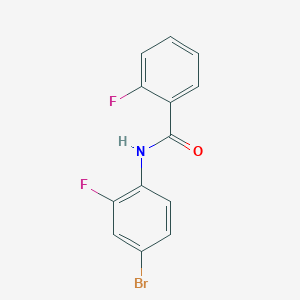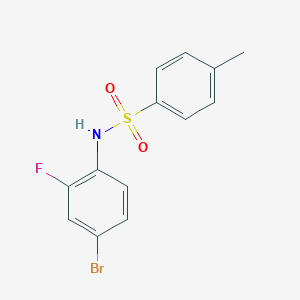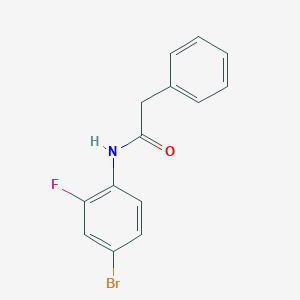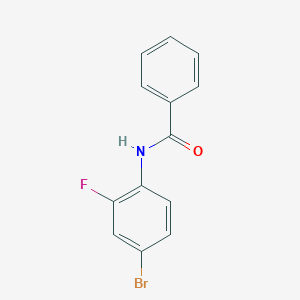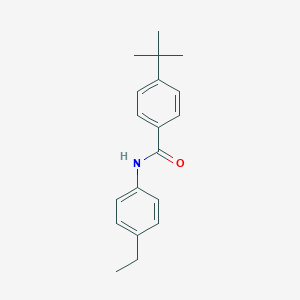
4-tert-butyl-N-(4-ethylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-butyl-N-(4-ethylphenyl)benzamide, commonly known as TBEP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to a class of compounds called benzamides, which have been found to have a range of biological activities.
作用機序
The mechanism of action of TBEP is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. TBEP has been shown to activate the ERK1/2 and AKT signaling pathways, which are involved in cell survival and proliferation. It may also modulate the activity of ion channels and neurotransmitter receptors in the brain.
Biochemical and Physiological Effects:
TBEP has been found to have a range of biochemical and physiological effects. In addition to its neuroprotective and anticancer activity, TBEP has been shown to inhibit the activity of certain enzymes involved in inflammation and oxidative stress. It may also modulate the expression of genes involved in cell cycle regulation and apoptosis.
実験室実験の利点と制限
One advantage of TBEP is its relatively low toxicity, which makes it a useful tool for in vitro and in vivo experiments. Additionally, TBEP is relatively easy to synthesize and purify, which makes it accessible to researchers. However, one limitation of TBEP is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
将来の方向性
There are several potential future directions for research on TBEP. One area of interest is its potential as a neuroprotective agent in the treatment of neurodegenerative diseases. Additional studies are needed to fully elucidate the mechanism of action of TBEP and its effects on various signaling pathways. Additionally, further research is needed to explore the potential anticancer activity of TBEP and its potential as a lead compound for drug discovery efforts.
合成法
TBEP can be synthesized using a multi-step process involving the reaction of tert-butylamine, 4-ethylbenzoyl chloride, and 4-aminophenylbenzoate in the presence of a base. The resulting compound can be purified using recrystallization techniques.
科学的研究の応用
TBEP has been studied for its potential applications in a variety of scientific research areas, including neuroscience, cancer research, and drug discovery. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's. TBEP has also been found to have anticancer activity in vitro, and may have potential as a chemotherapeutic agent. Additionally, TBEP has been used as a tool in drug discovery efforts, as it can serve as a lead compound for the development of new drugs.
特性
分子式 |
C19H23NO |
|---|---|
分子量 |
281.4 g/mol |
IUPAC名 |
4-tert-butyl-N-(4-ethylphenyl)benzamide |
InChI |
InChI=1S/C19H23NO/c1-5-14-6-12-17(13-7-14)20-18(21)15-8-10-16(11-9-15)19(2,3)4/h6-13H,5H2,1-4H3,(H,20,21) |
InChIキー |
YVYBKYKANDNZIL-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C |
正規SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



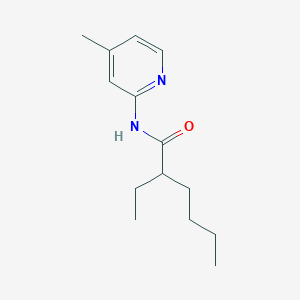
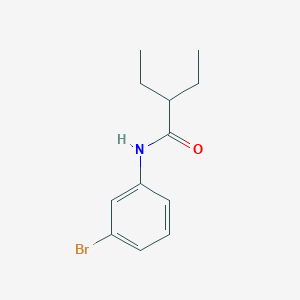
![2-(4-chlorophenyl)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B291605.png)

